11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane
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Overview
Description
11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[56]Dodecane is a spirocyclic compound that features a unique structure combining a pyridine ring and a diazaspiro scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyridine derivative with a diazaspiro intermediate under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-(Pyridin-2-yl) pyrimidine share structural similarities and are used in similar applications.
Spirocyclic compounds: Other spirocyclic compounds, such as spirooxindoles, also exhibit unique properties and applications.
Uniqueness
11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane is unique due to its combination of a pyridine ring and a diazaspiro scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
11-(pyridin-2-ylmethyl)-8-oxa-2,11-diazaspiro[5.6]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-7-17-14(4-1)10-18-8-9-19-13-15(12-18)5-3-6-16-11-15/h1-2,4,7,16H,3,5-6,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWBTQHTDHZYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(CCOC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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